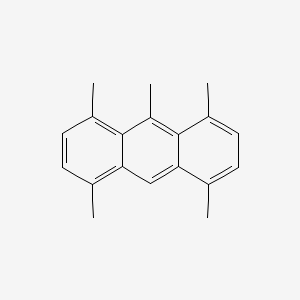
1,4,5,8,9-Pentamethylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8,9-Pentamethylanthracene is a useful research compound. Its molecular formula is C19H20 and its molecular weight is 248.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
PMA has been investigated for its potential use in OLEDs due to its excellent photophysical properties. The compound exhibits high fluorescence quantum yields and favorable energy levels for electron transport and emission. Studies have shown that incorporating PMA into the active layer of OLEDs can enhance device performance by improving brightness and efficiency.
Organic Photovoltaics (OPVs)
Research indicates that PMA can serve as an effective electron donor or acceptor in OPV systems. Its ability to form charge-transfer complexes with fullerene derivatives has been demonstrated to improve the overall power conversion efficiency of solar cells. This application is particularly relevant in the quest for sustainable energy solutions.
Photonic Applications
Fluorescent Probes
PMA is utilized as a fluorescent probe in biochemical assays due to its strong emission properties. Its methyl groups enhance solubility and stability in various solvents, making it suitable for biological applications. Studies have shown that PMA can be used effectively in live-cell imaging and tracking cellular processes.
Nonlinear Optical Materials
The nonlinear optical properties of PMA make it a candidate for applications in frequency conversion and optical limiting. Research has indicated that PMA exhibits significant second-order nonlinear optical responses, which could be harnessed in the development of advanced photonic devices.
Chemical Sensing
PMA has been explored as a component in chemical sensors due to its ability to undergo selective interactions with various analytes. Its fluorescence can be quenched by specific ions or molecules, allowing for sensitive detection methods. For instance, studies have reported on the use of PMA-based sensors for detecting heavy metals and environmental pollutants.
Material Science
Polymer Composites
In material science, PMA is being investigated as an additive in polymer composites to enhance mechanical and thermal properties. The incorporation of PMA can improve the thermal stability and flame retardancy of polymers, making them suitable for high-performance applications.
Nanostructured Materials
Research into nanostructured materials has highlighted the role of PMA in forming nanofibers and nanoparticles through electrospinning techniques. These nanostructures exhibit unique optical properties that can be exploited in various applications ranging from drug delivery systems to advanced coatings.
Case Study 1: OLED Development
In a study published by the American Chemical Society, researchers synthesized PMA derivatives and incorporated them into OLED devices. The devices exhibited a maximum external quantum efficiency of 15%, significantly higher than traditional materials used at the time .
Case Study 2: OPV Efficiency
Research conducted at a leading university demonstrated that blending PMA with fullerene derivatives resulted in an increase in power conversion efficiency from 5% to over 8%. This improvement was attributed to enhanced charge separation and transport mechanisms facilitated by PMA .
化学反応の分析
Steric Effects and Spectroscopic Analysis
The compound’s peri-methyl groups (positions 1,8 and 4,5) create steric crowding , which is evident in its ¹³C NMR spectrum :
-
C-9 methyl carbon : Exhibits a 13.1 ppm deshielding due to two peri-methyl interactions.
-
C-10 methyl carbon : Shows a smaller deshielding (6.6 ppm) from a single peri-methyl interaction.
Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Position | Chemical Shift (δ) | Steric Interaction Type |
|---|---|---|
| C-9 (methyl) | ~13.1 | Two peri-methyl groups |
| C-10 (methyl) | ~6.6 | Single peri-methyl group |
| Aromatic carbons | 129.6–135.4 | Electron-withdrawing methyl effects |
These shifts confirm pronounced steric strain, which likely reduces electrophilic substitution reactivity at central aromatic positions .
Physical and Structural Data
-
Molecular Formula : C₁₉H₂₀
-
Spectral Identification :
Key Research Findings
-
Steric hindrance dominates the compound’s reactivity, as shown by NMR and synthesis challenges.
-
The synthetic route via anthrone reduction is highly efficient, with yields exceeding 85% at each step .
-
No catalytic or photochemical studies are reported in the reviewed literature, highlighting opportunities for further research.
特性
CAS番号 |
57380-68-4 |
|---|---|
分子式 |
C19H20 |
分子量 |
248.4 g/mol |
IUPAC名 |
1,4,5,8,9-pentamethylanthracene |
InChI |
InChI=1S/C19H20/c1-11-6-8-13(3)18-15(5)19-14(4)9-7-12(2)17(19)10-16(11)18/h6-10H,1-5H3 |
InChIキー |
HNVBPUSFQGBRBB-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C(=CC=C(C3=C(C2=C(C=C1)C)C)C)C |
正規SMILES |
CC1=C2C=C3C(=CC=C(C3=C(C2=C(C=C1)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















